2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid
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Overview
Description
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amino and methyl groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives with different substituents. Examples could be:
- 2-Amino-5-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoic acid
- 2-Amino-5-(4-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid
Uniqueness
The uniqueness of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid lies in its specific substitution pattern, which could confer unique chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C10H16ClN3O2 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
2-amino-5-(4-chloro-5-methylpyrazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)6-13-14(7)5-3-4-10(2,12)9(15)16/h6H,3-5,12H2,1-2H3,(H,15,16) |
InChI Key |
QNPUFTQOGUAHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCCC(C)(C(=O)O)N)Cl |
Origin of Product |
United States |
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